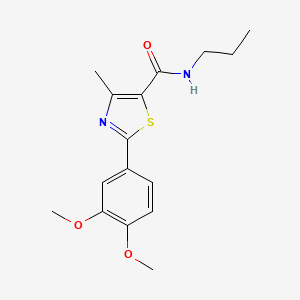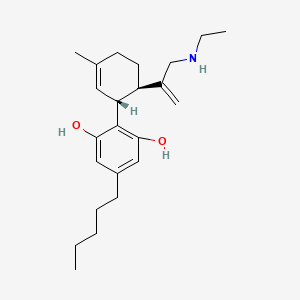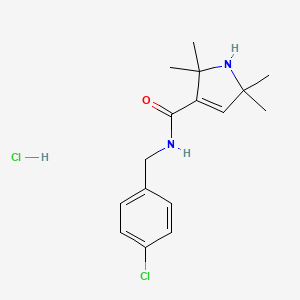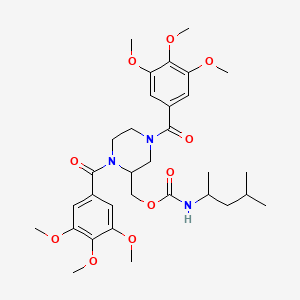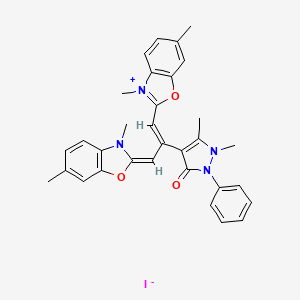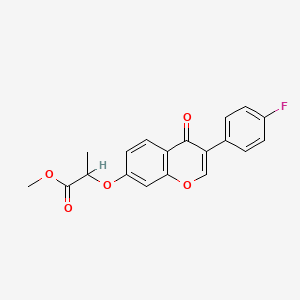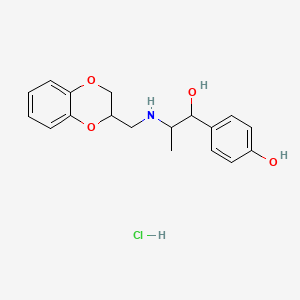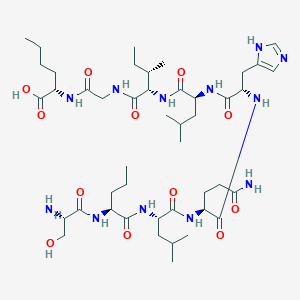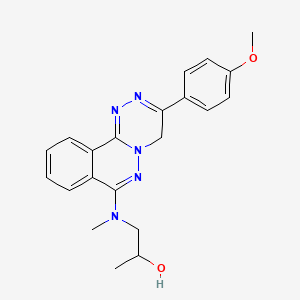
1-((3-(4-Methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-7-yl)methylamino)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(4-Methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-7-yl)methylamino)-2-propanol is a complex organic compound that belongs to the class of triazino-phthalazines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(4-Methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-7-yl)methylamino)-2-propanol typically involves multi-step organic reactions. The process may start with the preparation of the triazino-phthalazine core, followed by the introduction of the methoxyphenyl group and the propanol side chain. Common reagents and conditions include:
Reagents: Hydrazine derivatives, aldehydes, and alcohols.
Conditions: Reflux, catalytic amounts of acids or bases, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-((3-(4-Methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-7-yl)methylamino)-2-propanol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-((3-(4-Methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-7-yl)methylamino)-2-propanol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Interference with metabolic or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **1-((3-(4-Methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-7-yl)methylamino)-2-ethanol
- **1-((3-(4-Methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-7-yl)methylamino)-2-butanol
Uniqueness
The uniqueness of 1-((3-(4-Methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-7-yl)methylamino)-2-propanol lies in its specific structural features, such as the methoxyphenyl group and the propanol side chain, which may confer unique biological activities and chemical reactivity.
Propiedades
Número CAS |
126650-72-4 |
|---|---|
Fórmula molecular |
C21H23N5O2 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
1-[[3-(4-methoxyphenyl)-4H-[1,2,4]triazino[3,4-a]phthalazin-7-yl]-methylamino]propan-2-ol |
InChI |
InChI=1S/C21H23N5O2/c1-14(27)12-25(2)21-18-7-5-4-6-17(18)20-23-22-19(13-26(20)24-21)15-8-10-16(28-3)11-9-15/h4-11,14,27H,12-13H2,1-3H3 |
Clave InChI |
LSFNPTKJJBCKGI-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(C)C1=NN2CC(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


